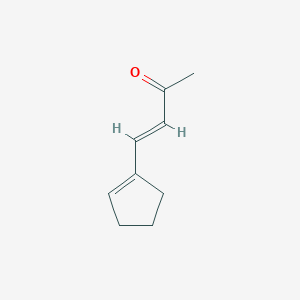
(E)-4-(cyclopenten-1-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(cyclopenten-1-yl)but-3-en-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 2-cyclopenten-1-yl-4-penten-2-one or CPBO. It is an unsaturated ketone that belongs to the class of cyclopentenones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (E)-4-(cyclopenten-1-yl)but-3-en-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that (E)-4-(cyclopenten-1-yl)but-3-en-2-one exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-4-(cyclopenten-1-yl)but-3-en-2-one is its diverse biological activities, which make it a promising compound for various applications. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its instability, which makes it difficult to store and handle.
Zukünftige Richtungen
There are several future directions for the study of (E)-4-(cyclopenten-1-yl)but-3-en-2-one. One of the directions is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to study its potential use in combination with other drugs for the treatment of various diseases. Additionally, it would be interesting to investigate its potential use in the field of agriculture, as it has been shown to exhibit insecticidal and fungicidal properties.
Conclusion:
In conclusion, (E)-4-(cyclopenten-1-yl)but-3-en-2-one is a promising compound that exhibits diverse biological activities and potential applications in various fields. Its mechanism of action and biochemical and physiological effects are still being investigated, but it has already shown promising results in the treatment of various diseases. With further research, this compound could become a valuable tool in the fields of medicine, agriculture, and beyond.
Synthesemethoden
The synthesis of (E)-4-(cyclopenten-1-yl)but-3-en-2-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction, which involves the reaction of cyclopentanone with pentenal in the presence of a base catalyst. Another method involves the reaction of cyclopentanone with crotonaldehyde in the presence of a base catalyst. The yield of (E)-4-(cyclopenten-1-yl)but-3-en-2-one in these methods is around 70-80%.
Wissenschaftliche Forschungsanwendungen
(E)-4-(cyclopenten-1-yl)but-3-en-2-one has been extensively studied for its potential applications in various fields. One of the most significant applications is in the field of medicine, where it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
110845-85-7 |
|---|---|
Produktname |
(E)-4-(cyclopenten-1-yl)but-3-en-2-one |
Molekularformel |
C9H12O |
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
(E)-4-(cyclopenten-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H12O/c1-8(10)6-7-9-4-2-3-5-9/h4,6-7H,2-3,5H2,1H3/b7-6+ |
InChI-Schlüssel |
IDLQFRFWMQEXJQ-VOTSOKGWSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CCCC1 |
SMILES |
CC(=O)C=CC1=CCCC1 |
Kanonische SMILES |
CC(=O)C=CC1=CCCC1 |
Synonyme |
3-Buten-2-one, 4-(1-cyclopenten-1-yl)-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



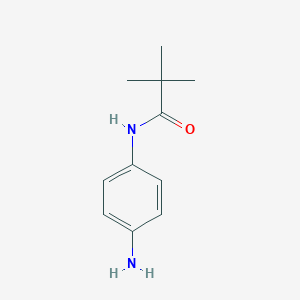
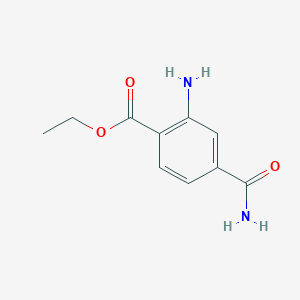
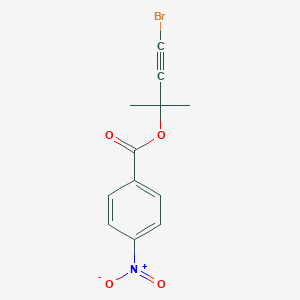
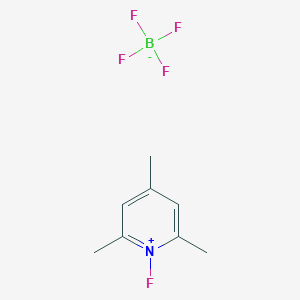
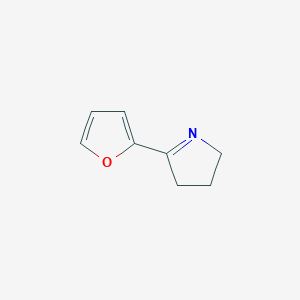
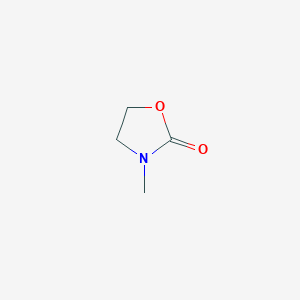
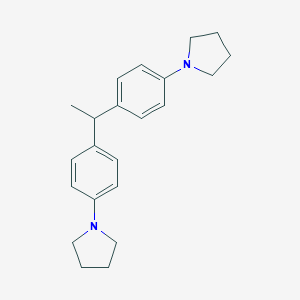
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
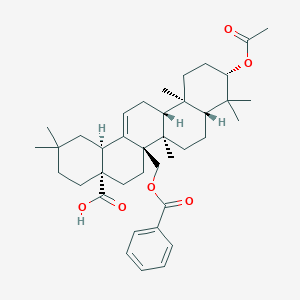
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
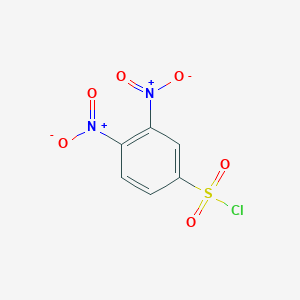
![(1H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B34854.png)